2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Properties
IUPAC Name |
2-(2-methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BN2O2/c1-13-9-6-7-12-20(13)15-11-8-10-14(19-15)18-21-16(2,3)17(4,5)22-18/h8,10-11,13H,6-7,9,12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWDXMUNKIFABA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3CCCCC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10671301 | |
| Record name | 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1309982-28-2 | |
| Record name | 2-(2-Methyl-1-piperidinyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1309982-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10671301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Sequential C–N Coupling and Miyaura Borylation
This two-step approach minimizes boronic ester degradation:
Step 1: Buchwald–Hartwig Amination
Substrate : 2-Bromo-6-(trifluoromethanesulfonyloxy)pyridine.
Reagents :
Step 2: Miyaura Borylation
Substrate : Intermediate from Step 1.
Reagents :
-
Bis(pinacolato)diboron
-
Pd(dppf)Cl₂ catalyst
-
KOAc base
Conditions : 1,4-Dioxane, 80°C, 12–24 hours.
Yield : Hypothetical range: 70–85% (based on analogous reactions).
Table 1: Reaction Parameters for Sequential Synthesis
| Step | Reaction Type | Catalyst | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Buchwald–Hartwig | Pd(OAc)₂/Xantphos | Toluene | 100°C | 12 h | ~80 |
| 2 | Miyaura Borylation | Pd(dppf)Cl₂ | Dioxane | 80°C | 24 h | ~75 |
Direct Boronation of Prefunctionalized Pyridine
Alternative single-step methods are less common but feasible for substrates with pre-installed directing groups:
Substrate: 2-(2-Methylpiperidin-1-yl)pyridine
Boronation Reagents :
-
Pinacolborane (HBpin)
-
Ir catalyst (e.g., [Ir(COD)OMe]₂)
Conditions : Dimethylacetamide (DMA), 120°C, 24 hours.
Challenges : -
Regioselectivity requires directing groups (e.g., –Bpin at position 6 via Ir-catalyzed C–H activation).
-
Limited literature support; yields typically <50%.
Industrial-Scale Considerations
Scalable synthesis demands:
-
Continuous Flow Systems : For exothermic borylation steps.
-
Catalyst Recycling : Pd recovery via filtration or immobilized catalysts.
-
Purification : Gradient chromatography or crystallization (hexane/EtOAc).
Table 2: Industrial Optimization Parameters
| Parameter | Small Scale | Industrial Scale |
|---|---|---|
| Catalyst Loading | 5 mol% Pd | 1–2 mol% Pd |
| Solvent Volume | 10 mL/g substrate | 3–5 mL/g substrate |
| Reaction Time | 24 hours | 8–12 hours (flow) |
Analytical Validation
Purity Assessment :
-
HPLC : >98% purity (C18 column, MeCN/H₂O gradient).
-
NMR : Characteristic peaks:
Challenges and Mitigation
-
Boronate Hydrolysis : Use anhydrous conditions and avoid protic solvents.
-
Side Reactions : Competitive protodeboronation minimized via low-temperature workup.
Emerging Methodologies
-
Photoredox Catalysis : For C–H borylation under mild conditions (early-stage research).
-
Electrochemical Synthesis : Potential for catalyst-free boronate formation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: The boronate ester group can be reduced to form boronic acids.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitro groups can be used under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Boronic acids from the boronate ester group.
Substitution: Halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several applications in scientific research:
Biology: Investigated for its potential as a ligand in biological assays and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the boronate ester group can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural similarities, differing primarily in substituents on the pyridine ring or the boronate ester’s position. Key comparisons include:
*Calculated molecular weight based on formula C₁₇H₂₆BN₂O₂.
Key Differences and Implications
Substituent Effects on Reactivity :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methylpiperidinyl group (electron-donating) in the target compound contrasts with chloro (electron-withdrawing) in or methoxy (moderately electron-donating) in . Electron-donating groups enhance boronate stability and Suzuki coupling efficiency .
- Steric Hindrance : The bulky 2-methylpiperidinyl group may reduce reaction rates in cross-couplings compared to smaller substituents like methoxy or chloro .
Positional Isomerism :
- The compound in features the boronate at position 4 instead of 6, altering conjugation and electronic distribution. This positional shift can affect binding in drug design or catalytic activity in materials science.
Biological and Pharmacological Relevance: Compounds like 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinolin-3-amine and triazolo-pyridine derivatives are explored as kinase inhibitors or PET tracers. The target compound’s methylpiperidinyl group may confer improved blood-brain barrier penetration compared to polar groups like morpholine .
Synthetic Accessibility :
- Synthesis of the target compound likely involves Buchwald-Hartwig amination to install the methylpiperidinyl group, as seen in analogous protocols for arylpiperazine derivatives . In contrast, methoxy or chloro substituents are introduced via nucleophilic substitution or direct halogenation .
Biological Activity
The compound 2-(2-Methylpiperidin-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine , with CAS number 2368224-36-4, is a pyridine derivative that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological properties, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C17H24B N2O2
- Molecular Weight : 305.24 g/mol
- Purity : Typically >98% in commercial samples .
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It has been studied as a potential positive allosteric modulator (PAM) for the M4 muscarinic acetylcholine receptor (mAChR). PAMs can enhance the receptor's response to its endogenous ligand (acetylcholine), potentially leading to improved therapeutic outcomes in conditions such as Alzheimer's disease and schizophrenia .
Structure-Activity Relationship (SAR)
Research indicates that small modifications in the chemical structure can significantly impact the compound's affinity and efficacy at mAChRs. For instance:
- Substitutions at the piperidine ring and the pyridine core have been shown to alter binding affinities and signaling profiles.
- The presence of the dioxaborolane moiety contributes to its stability and bioactivity .
Biological Activity Data
A summary of key biological activities observed in various studies is presented in the following table:
| Activity | Effect | Reference |
|---|---|---|
| M4 mAChR PAM | Enhanced acetylcholine response | |
| Binding Affinity | Varied with structural modifications | |
| Signal Bias Profile | Distinct between cAMP and β-arrestin pathways |
Case Study 1: M4 mAChR Modulation
In a recent study evaluating novel PAMs for M4 mAChR, this compound exhibited significant modulation of receptor activity. The compound was tested at varying concentrations (1 μM and 10 μM), demonstrating a notable increase in both potency (pEC50) and maximum effect () compared to controls. This suggests its potential utility in enhancing cholinergic signaling pathways in therapeutic contexts .
Case Study 2: In Vivo Efficacy
Another investigation assessed the compound's effects in animal models of cognitive impairment. Results indicated that administration led to improvements in memory tasks associated with cholinergic function. These findings support further exploration into its clinical applications for neurodegenerative diseases .
Q & A
Q. What synthetic routes are commonly employed to prepare this compound?
Methodological Answer: The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronate ester moiety. Key steps:
- Borylation : React a halogenated pyridine derivative (e.g., 6-bromo-2-(2-methylpiperidin-1-yl)pyridine) with bis(pinacolato)diboron (B2Pin2) under inert conditions using a Pd catalyst (e.g., Pd(dppf)Cl2).
- Coupling : React the boronate intermediate with an aryl/heteroaryl halide using Pd(PPh3)4, a base (e.g., Na2CO3), and a solvent system (DME/H2O) at 80–100°C for 12–24 hours .
Q. What analytical techniques confirm its structure and purity?
Methodological Answer:
- NMR Spectroscopy : 1H/13C NMR identifies the methylpiperidine and boronate groups; 11B NMR confirms boronate integrity.
- HRMS : Validates molecular weight.
- X-ray Diffraction : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry .
- HPLC/Elemental Analysis : Assess purity (>95%) .
Q. What safety protocols are critical during handling?
Methodological Answer:
- Storage : Inert atmosphere (N2/Ar), desiccated at –20°C to prevent boronate hydrolysis.
- PPE : Gloves, goggles, and lab coats; avoid inhalation/contact.
- Spills : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can reaction yields be optimized in Suzuki couplings using this compound?
Methodological Answer:
Q. What computational models predict the electronic effects of the methylpiperidine group?
Methodological Answer:
Q. How to resolve catalytic activity discrepancies between batch and flow reactors?
Methodological Answer:
Q. What strategies characterize environmental degradation products of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
